Kinetin riboside
Overview
Description
Mechanism of Action
Target of Action
Kinetin riboside, a naturally occurring cytokinin, primarily targets the cyclin D genes, specifically Cyclin D1 (CCND1) and Cyclin D2 (CCND2) . These genes play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Additionally, this compound has been found to interact with adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) .
Mode of Action
This compound acts as a repressor of CCND1 and CCND2 transactivation . It inhibits the transcription of CCND2 and rapidly suppresses the protein expression of cyclin D1 and D2 . This leads to cell-cycle arrest, preventing the transition from the G0/G1 phase . Furthermore, this compound blocks the transactivation of CCND1 and CCND2 induced by multiple factors .
Biochemical Pathways
This compound affects the cell cycle regulation pathway by inhibiting the transactivation of CCND1 and CCND2 . This results in cell-cycle arrest and the prevention of cell-cycle entry from the G0/G1 phase . It also impacts the oxidative stress pathway in mammalian cells, mitigating the effects of oxidative stress .
Result of Action
This compound causes cell-cycle arrest and induces apoptosis in tumor cells . It rapidly suppresses the protein expression of cyclin D1 and D2 in primary myeloma cells and tumor lines, leading to tumor cell–selective apoptosis and inhibition of myeloma growth in xenografted mice . In concentrations below 100 nM, this compound counteracts oxidative burst and cytotoxicity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of plant biology, this compound’s effects can be modulated by water deficiency .
Biochemical Analysis
Biochemical Properties
Kinetin riboside interacts with various enzymes and proteins within the cell. Vital residues in adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) facilitate the binding of this compound to these two important human cellular proteins .
Cellular Effects
This compound has been shown to counteract oxidative burst and cytotoxicity in mammalian cells . It has protective effects against oxidative stress, and concentrations below 100 nM do not cause any toxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to block CCND2 promoter transactivation induced by cAMP or by regulatory phosphoproteins . It also blocks cis-activation of CCND1 induced by translocation to the IgH enhancer and trans-activation of CCND2 induced by cMaf or FGFR3 over-expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound concentrations of 500 nM and above cause cytotoxicity as well as genotoxicity in various cell types . Concentrations below 100 nM do not cause any toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kinetin riboside can be synthesized through the reaction of kinetin (N6-furfuryladenine) with ribose. The reaction typically involves the use of a suitable solvent such as methanol or ethanol and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the riboside bond .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Kinetin riboside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-5’-monophosphate.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the riboside structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed
Major Products:
Oxidation: this compound-5’-monophosphate.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated or nucleophile-substituted this compound derivatives
Scientific Research Applications
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.
Biology: Studied for its role in plant growth regulation and cellular processes.
Medicine: Investigated for its anti-cancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis. .
Industry: Utilized in agricultural products to enhance plant growth and development
Comparison with Similar Compounds
Kinetin riboside is unique among cytokinins due to its specific molecular structure and biological activity. Similar compounds include:
N6-isopentenyladenosine: Another cytokinin riboside with similar growth-regulating properties.
Trans-zeatin riboside: Known for its role in plant growth and development.
Dihydrozeatin riboside: Another cytokinin with similar biological functions
This compound stands out for its potent anti-cancer properties and its ability to induce apoptosis selectively in cancer cells, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5/c21-5-9-11(22)12(23)15(25-9)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-24-8/h1-3,6-7,9,11-12,15,21-23H,4-5H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGLGYNQQSIUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-47-0 | |
Record name | Kinetin riboside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Kinetin Riboside and how does it interact with it?
A1: this compound primarily targets the transactivation of cyclin D1 (CCND1) and cyclin D2 (CCND2) genes. [, ] Although the exact mechanism remains partially elusive, research suggests that this compound might act by:
- Inducing transcriptional repressors: this compound upregulates the expression of the cAMP Response Element Modifier (CREM) isoforms, which are transcriptional repressors known to bind the CCND2 promoter. []
- Blocking transactivation: It inhibits the transactivation of CCND2 by various myeloma oncogenes, such as c-Maf and FGFR3. []
- Blocking cis-activation: It inhibits the cis-activation of CCND1 when translocated to the IgH enhancer. []
Q2: What are the downstream effects of this compound’s interaction with its target?
A2: By inhibiting CCND1 and CCND2 transactivation, this compound leads to:
- Suppression of cyclin D1 and D2 protein expression: This effect is observed in both myeloma cell lines and primary myeloma cells. [, ]
- Cell cycle arrest: Primarily G0/G1 phase arrest, due to cyclin D suppression. [, ]
- Apoptosis induction: this compound induces apoptosis in myeloma cells, potentially through caspase 9 cleavage and Annexin V binding. []
- Inhibition of myeloma cell growth: This effect has been observed both in vitro and in vivo, including in xenograft mouse models of myeloma. [, , ]
Q3: Does this compound influence β-catenin levels?
A3: Yes, this compound has been shown to accelerate the degradation of intracellular β-catenin through the proteasomal degradation pathway. [] This effect was observed in colorectal cancer cells, including those with mutations in adenomatous polyposis coli (APC) and β-catenin. []
Q4: Does this compound interact with the Parkinson's disease associated PINK1 protein?
A4: Yes, this compound and its synthetic ProTide derivatives have been shown to activate PINK1 in cells independent of mitochondrial depolarization. [, , ] This finding highlights their potential for treating neurodegenerative diseases like Parkinson's disease.
Q5: What is the molecular formula and weight of this compound?
A5: this compound (N6-furfuryladenosine) has the molecular formula C15H17N5O5 and a molecular weight of 347.33 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research papers focus mainly on the biological activity of this compound, its spectroscopic characteristics can be found in chemical databases like PubChem and ChemSpider. UV and 1H NMR spectroscopic data have been used to confirm the structure of this compound and its derivatives. []
A6: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. There's limited information regarding its material compatibility, catalytic properties, or applications in computational chemistry.
Q7: How do structural modifications of this compound affect its biological activity?
A7: * Cytokinin ribosides vs. cytokinins: Studies comparing cytokinin ribosides (like this compound) to their corresponding cytokinin bases (like kinetin) show that the ribosides tend to be more potent inhibitors of cell growth and inducers of apoptosis. [] This suggests that the ribose moiety is crucial for these activities.* N6-substitution: Modifications to the N6-substituent of adenine can alter this compound's activity. For instance, N6-benzyladenosine demonstrates similar PINK1 activation and mitophagy induction as this compound. []* ProTide derivatives: ProTide modifications to this compound enhance its stability and cellular uptake, leading to improved PINK1 activation. [, ]
Q8: What is known about the stability of this compound?
A8: The provided research papers primarily focus on the preclinical evaluation of this compound. Information about its SHE regulations and compliance is not discussed in these papers.
Q9: What is known about the ADME (absorption, distribution, metabolism, excretion) of this compound?
A9: While detailed ADME studies are not presented in the provided research, some insights can be derived:
- Metabolism: this compound is thought to be bioactivated through metabolic conversion into its nucleotide form by adenosine kinase (ADK). [] Inhibition of ADK antagonizes its antiproliferative and apoptogenic effects, suggesting the importance of this metabolic step. []
- In vivo efficacy: this compound exhibits in vivo anti-myeloma activity in xenograft mouse models, indicating successful systemic distribution and target engagement. [, ]
Q10: What types of in vitro assays have been used to assess this compound’s activity?
A10: Various in vitro assays have been employed to evaluate this compound's effects, including:
- Reporter gene assays: Used to assess CCND2 promoter transactivation. [, ]
- Cell viability assays (MTT, MTS): To determine cytotoxicity and antiproliferative activity. [, ]
- Cell cycle analysis: To assess cell cycle arrest. [, ]
- Apoptosis assays (caspase activity, Annexin V binding): To confirm apoptotic cell death induction. [, ]
Q11: What in vivo models have been used to study this compound?
A11: this compound's efficacy has been evaluated in:
- Xenograft mouse models of myeloma: To investigate its anti-tumor activity. [, ]
- Drosophila models of Parkinson’s disease: To investigate its potential in neurodegenerative disorders. [, ]
Q12: Have any clinical trials been conducted on this compound?
A12: The provided research papers primarily focus on the preclinical evaluation of this compound. Information regarding resistance mechanisms, cross-resistance profiles, detailed toxicology data, drug delivery strategies, and specific biomarkers is limited in these papers.
Q13: What analytical methods have been used to study this compound?
A13: Researchers utilized various techniques to characterize and analyze this compound and its effects:
- Immunoblotting: To detect cyclin D1 and D2 protein expression levels. [, ]
- Flow cytometry: For cell cycle analysis and apoptosis assessment (Annexin V binding). [, , ]
- Gene expression profiling: To investigate changes in gene expression, such as CREM upregulation. []
- Affinity chromatography: Utilized to isolate cytokinin-binding proteins from wheat germ using this compound derivatives. [, ]
A13: The provided research primarily focuses on the preclinical assessment of this compound for its anticancer and potential neuroprotective properties. Information regarding its environmental impact, degradation, dissolution, solubility, analytical method validation, quality control, immunogenicity, and interactions with drug transporters and metabolizing enzymes is not discussed in these papers.
Q14: What is known about the biocompatibility of this compound?
A14: While specific biocompatibility studies are not presented in the provided research, some inferences can be made:
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